![molecular formula C26H22F3N3O5S B2467328 1-[(5-formil-2-metoxifenil)metil]-N,N,5-trimetil-2,4-dioxo-3-[2-(trifluorometil)fenil]tieno[2,3-d]pirimidina-6-carboxamida CAS No. 865656-57-1](/img/new.no-structure.jpg)
1-[(5-formil-2-metoxifenil)metil]-N,N,5-trimetil-2,4-dioxo-3-[2-(trifluorometil)fenil]tieno[2,3-d]pirimidina-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H22F3N3O5S and its molecular weight is 545.53. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
Este compuesto se puede utilizar en el acoplamiento de Suzuki–Miyaura (SM), una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . El éxito del acoplamiento SM se origina en una combinación de condiciones de reacción excepcionalmente suaves y tolerantes a grupos funcionales, con un reactivo organoboro relativamente estable, fácil de preparar y generalmente benigno para el medio ambiente .
Protodesboronación
El compuesto también se puede utilizar en la protodesboronación de ésteres borónicos de pinacol . Este proceso es un enfoque radical que permite la hidrometilación formal de alquenos anti-Markovnikov, una transformación valiosa pero desconocida .
Actividades antiinflamatorias
El compuesto tiene aplicaciones potenciales en el desarrollo de fármacos antiinflamatorios . Ciertos derivados del compuesto fueron reconocidos como inhibidores de NF-κB y AP-1, que pueden inhibir tanto los niveles de IL-2 como de IL-8 .
Aplicaciones antivirales
Los heterociclos basados en la parte 1,2,3-triazol, que pueden derivarse de este compuesto, se han utilizado en el desarrollo de varios andamiajes medicinales que demuestran actividades anti-VIH .
Aplicaciones antituberculosas
El compuesto también se puede utilizar en el desarrollo de andamiajes medicinales que demuestran actividades antituberculosas .
Aplicaciones antibacterianas
El compuesto tiene aplicaciones potenciales en el desarrollo de andamiajes medicinales que demuestran actividades antibacterianas .
Aplicaciones anticancerígenas
El compuesto también se puede utilizar en el desarrollo de andamiajes medicinales que demuestran actividades anticancerígenas .
Propiedades
Número CAS |
865656-57-1 |
|---|---|
Fórmula molecular |
C26H22F3N3O5S |
Peso molecular |
545.53 |
Nombre IUPAC |
1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H22F3N3O5S/c1-14-20-22(34)32(18-8-6-5-7-17(18)26(27,28)29)25(36)31(24(20)38-21(14)23(35)30(2)3)12-16-11-15(13-33)9-10-19(16)37-4/h5-11,13H,12H2,1-4H3 |
Clave InChI |
VQKQNFOKBQIKNW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC(=C3)C=O)OC)C4=CC=CC=C4C(F)(F)F)C(=O)N(C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B2467247.png)
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2467249.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride](/img/structure/B2467250.png)
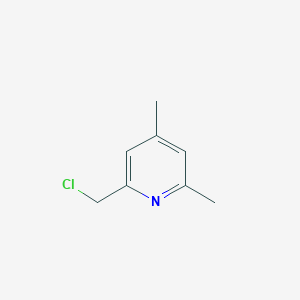
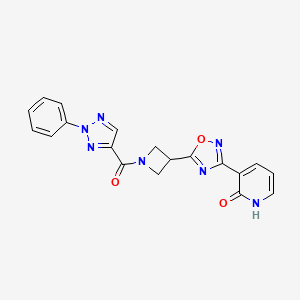
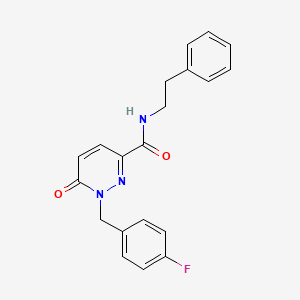
![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2467257.png)
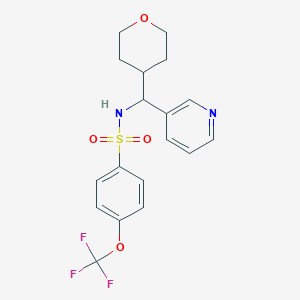
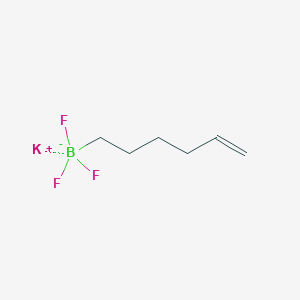


![N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2467268.png)
